molecular formula C16H24N2O2 B4839994 (4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE

Cat. No.: B4839994
M. Wt: 276.37 g/mol
InChI Key: DPPOGXVYUDDWAH-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE is a synthetic organic compound that features a piperazine ring substituted with a cyclohexyl group and a furan ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution reactions using cyclohexyl halides.

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Final Coupling: The final step involves coupling the cyclohexyl-substituted piperazine with the methyl-substituted furan ring using appropriate coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe for studying biological processes involving piperazine and furan derivatives.

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    (4-CYCLOHEXYLPIPERAZINO)(2-METHYL-3-FURYL)METHANONE:

    (4-CYCLOHEXYLPIPERAZINO)(2-METHYL-2-FURYL)METHANONE: Similar structure but with a different substitution on the furan ring.

    (4-CYCLOHEXYLPIPERAZINO)(3-METHYL-3-FURYL)METHANONE: Similar structure but with a different substitution on the piperazine ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-15(7-12-20-13)16(19)18-10-8-17(9-11-18)14-5-3-2-4-6-14/h7,12,14H,2-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPOGXVYUDDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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